Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H27N3O2 and a molecular weight of 305.42 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-(aminomethyl)benzyl chloride . The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride . The reactions are typically conducted under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate include:
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-chlorobutanamido)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various scientific research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMCSHUOASRGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415109-59-9 |
Source
|
Record name | tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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